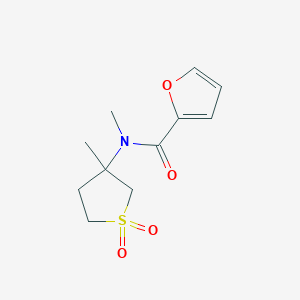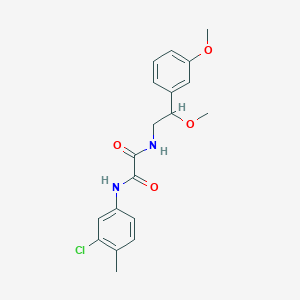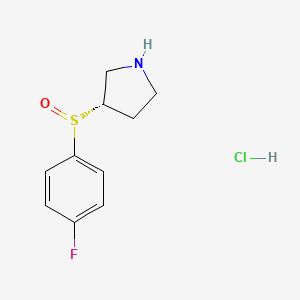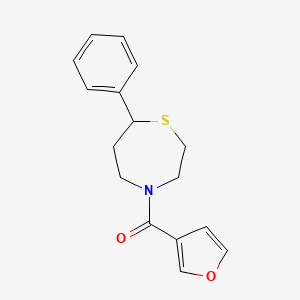
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as Methylproamine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene is known to bind to certain proteins and enzymes in cells, which can alter their function and activity. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential tool for studying the function of these receptors.
Biochemical and Physiological Effects:
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and increase the release of certain neurotransmitters in the brain. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene in lab experiments is its unique properties, which allow researchers to study the function of certain proteins and enzymes in cells. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene. One area of interest is the development of more specific compounds that can target certain proteins and enzymes in cells. Additionally, researchers may continue to study the biochemical and physiological effects of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene in order to better understand its potential applications in various scientific fields.
Synthesemethoden
The synthesis of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)amine to form the final product, N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have unique properties that make it useful for studying the function of certain proteins and enzymes in cells.
Eigenschaften
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(5-7-17(14,15)8-11)12(2)10(13)9-4-3-6-16-9/h3-4,6H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRDINNTDCXUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)



![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)



![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)




